molecular formula C9H12O4 B6166915 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid CAS No. 121318-48-7

2-methyl-2-(pent-4-yn-1-yl)propanedioic acid

Cat. No.: B6166915
CAS No.: 121318-48-7
M. Wt: 184.2
InChI Key:
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Description

2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is an organic compound with the molecular formula C10H14O4 It is a derivative of propanedioic acid, featuring a methyl group and a pent-4-yn-1-yl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the alkylation of diethyl malonate with 4-pentyn-1-yl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Ethanol or other suitable organic solvents

    Base: Sodium ethoxide or potassium tert-butoxide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in aqueous or organic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is particularly useful in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(but-3-yn-1-yl)propanedioic acid
  • 2-Methyl-2-(hex-5-yn-1-yl)propanedioic acid
  • 2-Methyl-2-(prop-2-yn-1-yl)propanedioic acid

Uniqueness

2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is unique due to the presence of the pent-4-yn-1-yl group, which imparts distinct reactivity and steric properties compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

121318-48-7

Molecular Formula

C9H12O4

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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